molecular formula C16H21NO4 B7540806 1-[3-(2-Methoxyphenyl)propanoyl]piperidine-4-carboxylic acid

1-[3-(2-Methoxyphenyl)propanoyl]piperidine-4-carboxylic acid

Cat. No. B7540806
M. Wt: 291.34 g/mol
InChI Key: FRYQKEXCVIUUFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(2-Methoxyphenyl)propanoyl]piperidine-4-carboxylic acid is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as MP-PCA and is a derivative of piperidine. MP-PCA has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects have been studied extensively.

Mechanism of Action

The mechanism of action of MP-PCA is not fully understood but has been attributed to its ability to modulate the activity of certain neurotransmitters, including dopamine and serotonin. MP-PCA has also been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Furthermore, MP-PCA has been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in regulating glucose and lipid metabolism.
Biochemical and Physiological Effects:
MP-PCA has been reported to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammation and neuropathic pain. MP-PCA has also been reported to improve learning and memory in animal models of Alzheimer's disease. Furthermore, MP-PCA has been shown to inhibit cancer cell growth and induce apoptosis in various cancer cell lines.

Advantages and Limitations for Lab Experiments

MP-PCA has several advantages for lab experiments. It is relatively easy to synthesize and has been reported to have high purity and stability. MP-PCA has also been shown to have low toxicity in animal models. However, one limitation of MP-PCA is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for the study of MP-PCA. One direction is to further investigate its mechanism of action to optimize its therapeutic potential. Another direction is to study the pharmacokinetics and pharmacodynamics of MP-PCA to determine its efficacy and safety in humans. Furthermore, future studies could focus on the potential use of MP-PCA in combination with other drugs for the treatment of various diseases. Overall, MP-PCA has shown promising potential for therapeutic applications, and further research is needed to fully understand its potential.

Synthesis Methods

MP-PCA can be synthesized using different methods, including the reaction of 2-methoxyphenylacetic acid with piperidine, followed by the addition of isobutyl chloroformate and then hydrolysis of the resulting ester. Another method involves the reaction of 2-methoxyphenylacetic acid with piperidine, followed by the addition of oxalyl chloride and then hydrolysis of the resulting acid chloride. These methods have been reported in various scientific literature and have been optimized for different yields and purity.

Scientific Research Applications

MP-PCA has been studied extensively for its potential therapeutic applications. It has been reported to have anti-inflammatory, analgesic, and anticonvulsant properties. MP-PCA has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's diseases. In addition, MP-PCA has been shown to have potential as an anticancer agent due to its ability to inhibit cancer cell growth and induce apoptosis.

properties

IUPAC Name

1-[3-(2-methoxyphenyl)propanoyl]piperidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-21-14-5-3-2-4-12(14)6-7-15(18)17-10-8-13(9-11-17)16(19)20/h2-5,13H,6-11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRYQKEXCVIUUFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCC(=O)N2CCC(CC2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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